molecular formula C18H14ClN3O2 B2983736 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide CAS No. 941895-76-7

3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

Cat. No.: B2983736
CAS No.: 941895-76-7
M. Wt: 339.78
InChI Key: PBKDPDKQMJRBFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 3-Chloro-6-methoxypyridazine involves regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether) . It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-methoxypyridazine, a related compound, includes a pyridazine ring with a chlorine atom and a methoxy group attached at the 3rd and 6th positions respectively . The InChI Key for this compound is XBJLKXOOHLLTPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Chloro-6-methoxypyridazine, a related compound, undergoes regioselective metallation using various lithium alkylamides . It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-methoxypyridazine, a related compound, include a molecular weight of 144.56 and an empirical formula of C5H5ClN2O . The melting point is 84-85 °C (lit.) .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Research has explored the synthesis of various compounds related to 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, highlighting its importance in organic synthesis. For example, Meerpoel, Joly, and Hoornaert (1993) detailed the synthesis of acyclo-C-nucleosides, demonstrating the compound's role in nucleoside analog creation, which is crucial for drug development and biochemical studies (Meerpoel, Joly, & Hoornaert, 1993). Similarly, synthesis routes involving chloro and methoxy groups have been explored for creating piperidines and benzamides with potential pharmacological properties (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Research

Several studies have investigated benzamides for their neuroleptic activity, indicating the potential of related compounds in treating neurological disorders. For instance, Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) synthesized benzamides as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats, revealing insights into the structure-activity relationship and the therapeutic potential of similar compounds (Iwanami et al., 1981).

Material Science and Ligand Development

Compounds with phenylpyridine units, such as those related to this compound, have been explored for their use in material science. Gofman, Goikhman, Podeshvo, Eliseeva, Bol’bat, Abalov, and Yakimanskii (2010) developed new polyamides derived from related compounds, studying their deformation-strength, thermomechanical, and thermal properties for applications as macromolecular ligands (Gofman et al., 2010).

Safety and Hazards

The safety and hazards associated with 3-Chloro-6-methoxypyridazine, a related compound, include eye irritation, skin irritation, and respiratory system irritation . It is classified as a combustible solid .

Properties

IUPAC Name

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-24-17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKDPDKQMJRBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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